2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that includes an allyloxy group, a methoxy group, and an amino group attached to a benzo[h]chromene core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction of appropriate aldehydes, malononitrile, and phenols under basic conditions. The reaction is often catalyzed by bases such as piperidine or potassium carbonate and may require heating to facilitate the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and recycling, as well as catalyst recovery, are crucial for making the process economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Known for its use as a fluorescent probe.
2-Amino-3-ethoxycarbonyl-4-(4’-methoxyphenyl)-4H-pyrano[3,2-c]chromene-6-methyl-5-one: Studied for its crystallographic properties and potential biological activities.
Uniqueness
2-amino-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, offers additional sites for chemical modification, making it a versatile compound for further functionalization and study.
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-amino-4-(3-methoxy-4-prop-2-enoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C24H20N2O3/c1-3-12-28-20-11-9-16(13-21(20)27-2)22-18-10-8-15-6-4-5-7-17(15)23(18)29-24(26)19(22)14-25/h3-11,13,22H,1,12,26H2,2H3 |
InChI Key |
KIZVACVFYWJHMB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC=C |
Origin of Product |
United States |
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